molecular formula C8H10ClN B1294507 1-(4-Chlorophenyl)ethanamine CAS No. 6299-02-1

1-(4-Chlorophenyl)ethanamine

Cat. No.: B1294507
CAS No.: 6299-02-1
M. Wt: 155.62 g/mol
InChI Key: PINPOEWMCLFRRB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethanamine is a chiral amine with the molecular formula C8H10ClN. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by the presence of a chlorine atom attached to the benzene ring and an amine group attached to the ethanamine chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-chlorophenyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) in an ether solvent. Another method includes the reductive amination of 4-chloroacetophenone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-chloroacetophenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

Scientific Research Applications

1-(4-Chlorophenyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It may also bind to receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

1-(4-Chlorophenyl)ethanamine can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)ethanamine: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Fluorophenyl)ethanamine: Similar structure but with a fluorine atom instead of chlorine.

    1-(4-Methylphenyl)ethanamine: Similar structure but with a methyl group instead of chlorine.

Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its bromine, fluorine, and methyl analogs .

Properties

IUPAC Name

1-(4-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINPOEWMCLFRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346878
Record name 1-(4-Chlorophenyl)ethylamine
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-02-1
Record name 1-(4-Chlorophenyl)ethylamine
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Record name 4-Chloro-alpha-methylbenzylamine
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Record name 6299-02-1
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Record name 1-(4-Chlorophenyl)ethylamine
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Record name 4-chloro-α-methylbenzylamine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4'-chloroacetophenone (103.3 g), formamide (98%; 123 g) and formic acid (97%; 8.3 ml) was stirred and heated at 180° C. The water produced in the reaction was removed by distillation together with some of the starting acetophenone which was separated and returned to the reaction vessel. Formic acid (70 ml total) was added in small aliquots over 8 hours. The reaction mixture was cooled and exhaustively extracted with toluene. The combined toluene extracts were washed with water, dried, filtered and the filtrate evaporated. Concentrated hydrochloric acid (70 ml) was added to the residue and the mixture boiled under reflux for 1 hour. The mixture was cooled, extracted with toluene and the aqueous layer basified with aqueous sodium hydroxide (5M). The solution was steam distilled until 1.4 1 of distillate had been collected and the distillate was extracted with ethyl acetate. The combined ethyl acetate extracts were dried, filtered and the filtrate evaporated to give an oil which was distilled to give (±)-1-(4-chlorophenyl)ethylamine, b.p. 120°-122° C. (19 mmHg). A small portion of the distillate was dissolved in dry ether and an equal volume of saturated ethereal hydrogen chloride was added. The solid formed was collected by filtration and dried to give (±)-1-(4-chlorophenyl)ethylamine hydrochloride, m.p. 186°-189° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(4-Chlorophenyl)ethanamine interact with tin iodide to form a perovskite structure, and what are the downstream effects on the material's optical properties?

A1: this compound acts as an organic ligand, coordinating to the tin iodide framework through its amine group. This interaction leads to the formation of a layered two-dimensional perovskite structure, denoted as (R/S-)ClMBA2SnI4 []. The incorporation of the chiral ClMBA molecule induces chirality within the inorganic layers, resulting in a material exhibiting chiroptical properties []. Specifically, the chiral ClMBA2SnI4 demonstrates circular dichroism in the 465-530 nm range, indicating differential absorption of left and right circularly polarized light []. This chirality transfer from organic to inorganic components is crucial for potential applications in areas like chiral sensing and spintronics. Additionally, ClMBA2SnI4 displays a low band gap of 2.12 eV and broad emission extending into the red region of the spectrum (∼1.7 eV), suggesting potential for optoelectronic devices [].

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